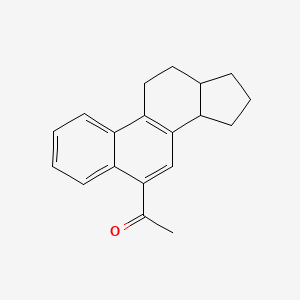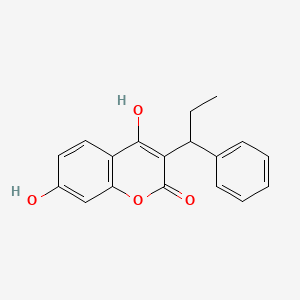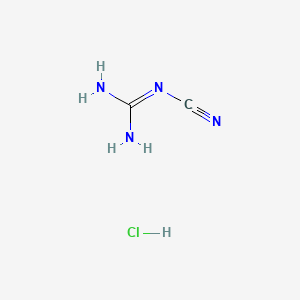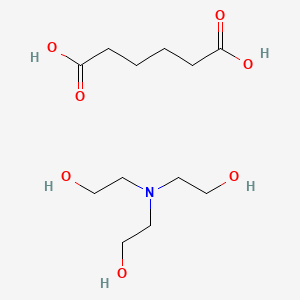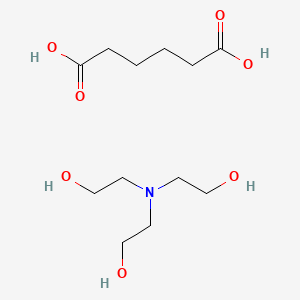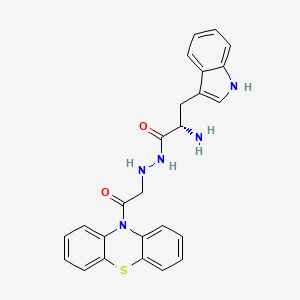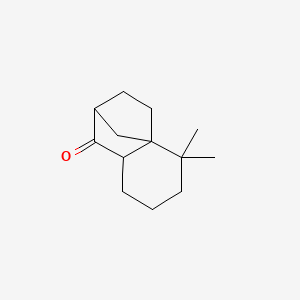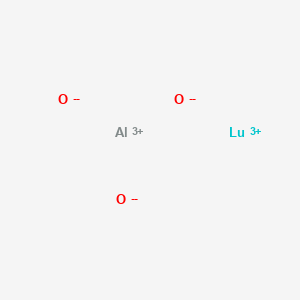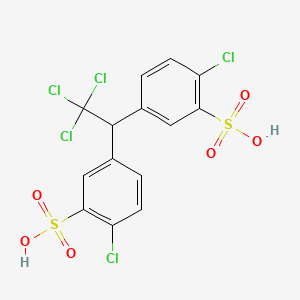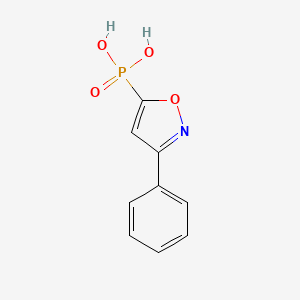
Antimonatetungstate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimonatetungstate is an inorganic compound that combines antimony, tungsten, and oxygen. It is known for its unique chemical properties and potential applications in various fields, including catalysis and materials science. The compound’s structure typically involves complex polymeric linkages between the metal and oxygen atoms, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antimonatetungstate can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common approach involves reacting antimony trioxide (Sb2O3) with tungsten trioxide (WO3) under high-temperature conditions. The reaction typically requires temperatures above 600°C and may involve the use of fluxes to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of high-purity raw materials and controlled reaction environments to ensure the consistency and quality of the final product. The process may include steps such as calcination, milling, and purification to achieve the desired chemical composition and physical properties .
Análisis De Reacciones Químicas
Types of Reactions: Antimonatetungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of multiple oxidation states for both antimony and tungsten.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) under controlled conditions.
Substitution: Substitution reactions can occur in the presence of suitable ligands or complexing agents, leading to the formation of various derivatives
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state species .
Aplicaciones Científicas De Investigación
Antimonatetungstate has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as ceramics and composites.
Radiation Shielding: this compound-containing glasses have been investigated for their ability to attenuate fast neutrons and gamma rays, making them useful in radiation shielding applications.
Medical Applications: Research is ongoing into the potential use of this compound in medical diagnostics and treatments, particularly in imaging and targeted drug delivery.
Mecanismo De Acción
The mechanism by which antimonatetungstate exerts its effects is complex and involves multiple pathways. The compound’s catalytic activity is primarily attributed to its ability to facilitate electron transfer reactions. This is achieved through the interaction of the metal centers with reactant molecules, leading to the formation of intermediate species that undergo further transformation .
Molecular Targets and Pathways:
Electron Transfer: The metal centers in this compound can participate in redox reactions, facilitating the transfer of electrons between reactant molecules.
Surface Interactions: The high surface area of the compound allows for effective adsorption of reactants, enhancing the rate of chemical reactions
Comparación Con Compuestos Similares
Antimonatetungstate can be compared with other similar compounds, such as:
Potassium Antimonate (K3Sb3O10·4H2O): Known for its use as a flame retardant and catalyst, potassium antimonate shares some chemical properties with this compound but differs in its specific applications and structure.
Sodium Antimonate (NaSbO3): This compound is used in various industrial applications, including glass production and as a clarifying agent.
Lead Antimonate (Pb2Sb2O7): Used historically as a pigment, lead antimonate has distinct properties and applications, particularly in the field of art and materials science.
Uniqueness of this compound: this compound stands out due to its unique combination of antimony and tungsten, which imparts specific catalytic and material properties not found in other antimonates.
Propiedades
Número CAS |
11138-63-9 |
|---|---|
Fórmula molecular |
H5O8SbW |
Peso molecular |
438.64 g/mol |
Nombre IUPAC |
dihydroxy(dioxo)tungsten;stiboric acid |
InChI |
InChI=1S/5H2O.3O.Sb.W/h5*1H2;;;;;/q;;;;;;;;+3;+2/p-5 |
Clave InChI |
KJKGDABVJRFJDD-UHFFFAOYSA-I |
SMILES canónico |
O[Sb](=O)(O)O.O[W](=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


